Lipophilicity Divergence: XLogP3 of -0.5 Confers Aqueous Solubility Advantage Over Aryl-Sulfonyl Analogs
The target compound's computed XLogP3 of -0.5 (PubChem) is substantially lower than that of its closest commercially available aryl-sulfonyl analogs, such as N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034421-32-2; XLogP3 estimated at ~2.7 based on fragment contribution) and N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (XLogP3 estimated at ~2.4) [1]. This represents a calculated ΔXLogP3 of approximately -3.2 to -2.9 log units, translating to a predicted 100- to 1000-fold increase in aqueous solubility favoring the target compound [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | N-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: XLogP3 ≈ 2.7 (estimated); N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: XLogP3 ≈ 2.4 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ -3.2 to -2.9 (target compound lower by >3 log units) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); comparator values estimated from fragment-based calculation |
Why This Matters
For procurement decisions in lead optimization where aqueous solubility is a critical parameter, this compound offers a quantifiable solubility advantage over more lipophilic aryl-sulfonyl analogs, potentially reducing the need for formulation-enabled delivery.
- [1] PubChem. (2025). Compound Summary for CID 119103829. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/119103829 View Source
